molecular formula C15H13BrN2O4 B8453614 2-bromo-N-[(4-methoxyphenyl)methyl]-5-nitrobenzamide

2-bromo-N-[(4-methoxyphenyl)methyl]-5-nitrobenzamide

Katalognummer: B8453614
Molekulargewicht: 365.18 g/mol
InChI-Schlüssel: ACTKOQLWVWBQNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-[(4-methoxyphenyl)methyl]-5-nitrobenzamide is an organic compound with the molecular formula C14H13BrN2O3 It is a derivative of benzamide, featuring a bromine atom, a methoxy group, and a nitro group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(4-methoxyphenyl)methyl]-5-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 2-bromo-benzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the benzene ring.

    Methoxylation: The nitrated product is then subjected to methoxylation, where a methoxy group is introduced at the 4-position using methanol and a suitable catalyst.

    Benzylation: Finally, the compound undergoes benzylation with 4-methoxy-benzyl chloride in the presence of a base such as sodium hydroxide to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-N-[(4-methoxyphenyl)methyl]-5-nitrobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide), bases (sodium hydroxide)

    Reduction: Hydrogen gas, palladium catalyst, solvents (ethanol)

    Oxidation: Potassium permanganate, solvents (water, acetone)

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom

    Reduction: 2-amino-N-(4-methoxy-benzyl)-5-nitro-benzamide

    Oxidation: 2-bromo-N-(4-hydroxy-benzyl)-5-nitro-benzamide

Wissenschaftliche Forschungsanwendungen

2-bromo-N-[(4-methoxyphenyl)methyl]-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-bromo-N-[(4-methoxyphenyl)methyl]-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and benzyl groups contribute to the compound’s overall stability and ability to penetrate biological membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-bromo-N-(4-methoxy-benzyl)-4-nitroaniline
  • 2-bromo-N-(4-methoxy-benzyl)-3-nitro-benzamide
  • 2-bromo-N-(4-methoxy-benzyl)-6-nitro-benzamide

Uniqueness

2-bromo-N-[(4-methoxyphenyl)methyl]-5-nitrobenzamide is unique due to the specific positioning of the nitro group at the 5-position, which influences its chemical reactivity and biological activity. This positioning can result in different interaction patterns with molecular targets compared to its isomers.

Eigenschaften

Molekularformel

C15H13BrN2O4

Molekulargewicht

365.18 g/mol

IUPAC-Name

2-bromo-N-[(4-methoxyphenyl)methyl]-5-nitrobenzamide

InChI

InChI=1S/C15H13BrN2O4/c1-22-12-5-2-10(3-6-12)9-17-15(19)13-8-11(18(20)21)4-7-14(13)16/h2-8H,9H2,1H3,(H,17,19)

InChI-Schlüssel

ACTKOQLWVWBQNC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.